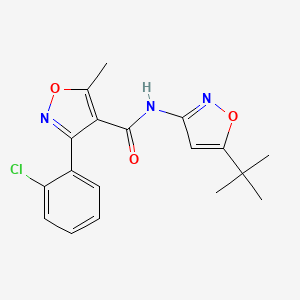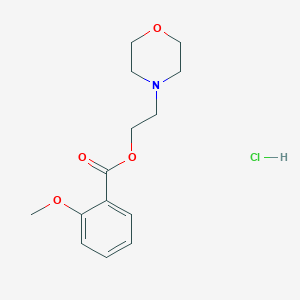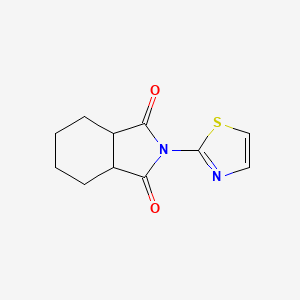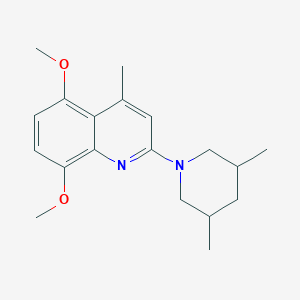
N-(5-tert-butyl-3-isoxazolyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as CL-316,243, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CL-316,243 belongs to the class of compounds known as beta-3 adrenergic receptor agonists, which have been shown to play a role in regulating energy homeostasis and metabolism.
作用機序
CL-316,243 works by activating the beta-3 adrenergic receptor, which is expressed in adipose tissue and plays a role in regulating energy expenditure and thermogenesis. Activation of the beta-3 adrenergic receptor leads to the activation of a signaling pathway that increases the activity of enzymes involved in the breakdown of fat and the production of heat. This leads to an increase in energy expenditure and a reduction in body weight.
Biochemical and Physiological Effects
CL-316,243 has been shown to have a number of biochemical and physiological effects, including increased energy expenditure, increased thermogenesis, and reduced body weight. The compound has also been shown to improve insulin sensitivity and glucose tolerance in animal models, making it a promising candidate for the treatment of diabetes and related disorders.
実験室実験の利点と制限
One of the advantages of CL-316,243 is that it has been extensively studied in animal models, making it a well-characterized compound for use in laboratory experiments. However, one of the limitations of CL-316,243 is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet fully understood. Additionally, the synthesis of CL-316,243 is a complex process that requires expertise in synthetic organic chemistry, which may limit its availability for use in laboratory experiments.
将来の方向性
There are a number of future directions for research on CL-316,243. One area of research is the development of analogs of CL-316,243 that may have improved efficacy and safety profiles. Another area of research is the testing of CL-316,243 in human clinical trials to determine its safety and efficacy in humans. Additionally, further research is needed to understand the mechanisms of action of CL-316,243 and its effects on metabolism and energy homeostasis.
合成法
The synthesis of CL-316,243 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are tert-butylamine, 2-chlorobenzaldehyde, and 3-methyl-5-phenylisoxazole-4-carboxylic acid. These materials are reacted together under controlled conditions to produce the final product, CL-316,243. The synthesis of CL-316,243 is a complex process that requires expertise in synthetic organic chemistry.
科学的研究の応用
CL-316,243 has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. The compound has been shown to activate the beta-3 adrenergic receptor, which is involved in the regulation of energy expenditure and thermogenesis. CL-316,243 has been shown to increase energy expenditure and reduce body weight in animal models, making it a promising candidate for the treatment of obesity and related disorders.
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-10-15(16(22-24-10)11-7-5-6-8-12(11)19)17(23)20-14-9-13(25-21-14)18(2,3)4/h5-9H,1-4H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWDBUHODZYPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NOC(=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4959859.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide](/img/structure/B4959862.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(4-pyridinyl)propanamide](/img/structure/B4959877.png)
![3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfinate](/img/structure/B4959878.png)

![N-(4-methoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4959898.png)

![3-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4959905.png)


![3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4959925.png)

![1-[(4-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4959935.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959943.png)